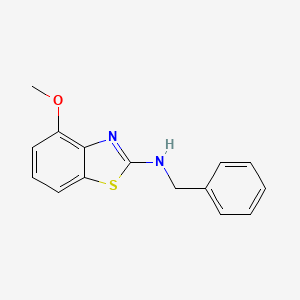

![molecular formula C16H20N4OS B2810299 2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one CAS No. 2097912-97-3](/img/structure/B2810299.png)

2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one” is a complex organic molecule that contains several functional groups. It has a phenyl group (a benzene ring), a thiadiazole ring (a five-membered ring with two nitrogen atoms and one sulfur atom), and a piperazine ring (a six-membered ring with two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. Typically, the synthesis of thiadiazoles involves the reaction of a thiosemicarbazide with a suitable electrophile . The piperazine ring could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl and thiadiazole rings suggests that the compound could have interesting electronic properties. The piperazine ring is a flexible six-membered ring, which could allow for conformational changes in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. The thiadiazole ring is known to participate in a variety of chemical reactions, including cycloadditions and nucleophilic substitutions . The piperazine ring can also undergo various transformations, such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiadiazole and piperazine rings could enhance its solubility in polar solvents. The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,2,5-Thiadiazoles, including our compound, have been extensively studied in medicinal chemistry. They exhibit diverse biological activities and are used as scaffolds for drug development. Notable examples of 1,2,5-thiadiazole-containing drugs include Timolol (an antihypertensive) and Tizanidine (used in multiple sclerosis treatment). Our compound’s structure resembles these pharmacologically relevant molecules, suggesting potential therapeutic applications .

Anticancer Agents

S-Oxidized 1,2,5-thiadiazole 1,1-dioxides have garnered attention as anticancer agents. Some derivatives act as pan-Kras inhibitors , which are crucial in cancer therapy. Researchers have explored their potential in inhibiting specific cancer pathways, making them promising candidates for further investigation .

Anti-Inflammatory Properties

Certain 1,2,5-thiadiazole derivatives exhibit anti-inflammatory effects. For instance, indoleamine 2,3-dioxygenase inhibitors have been studied for their immunomodulatory properties. Our compound’s structural features may contribute to similar activities, warranting exploration in this context .

Histamine H2-Receptor Antagonists

Histamine H2-receptor antagonists play a role in managing gastric acid secretion. Interestingly, some 1,2,5-thiadiazole derivatives, like the one depicted in Figure 1, exhibit histamine H2-receptor antagonism. Investigating our compound’s interaction with histamine receptors could provide valuable insights .

Computational Studies

Theoretical simulations and in-silico studies can shed light on our compound’s behavior. Researchers have explored its photophysical properties and inhibitory activities against specific targets. For instance, understanding its interaction with SHP1 (a protein tyrosine phosphatase) could guide drug design .

Antibacterial Activity

While not directly mentioned in the literature for our compound, related 1,3,4-thiadiazole derivatives have shown antibacterial properties. Researchers have synthesized novel compounds and evaluated their efficacy against bacterial strains. Investigating our compound’s antibacterial potential could be worthwhile .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-2-14(13-6-4-3-5-7-13)16(21)20-10-8-19(9-11-20)15-12-17-22-18-15/h3-7,12,14H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOBYCDONCJANNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]butan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2810216.png)

![1-Benzyl-4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2810218.png)

![N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2810221.png)

![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2810223.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2810226.png)

![2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide](/img/structure/B2810228.png)

![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2810231.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2810234.png)

![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2810236.png)